N-[[(4-Ethoxyphenyl)amino]carbonyl]-4-methylbenzenesulfonamide
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Overview
Description
1-(4-Ethoxyphenyl)-3-(4-methylbenzenesulfonyl)urea is a chemical compound with a complex structure that includes an ethoxyphenyl group and a methylbenzenesulfonyl group attached to a urea backbone
Preparation Methods
The synthesis of 1-(4-ethoxyphenyl)-3-(4-methylbenzenesulfonyl)urea typically involves the reaction of 4-ethoxyaniline with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate sulfonamide, which is then treated with an isocyanate to form the final urea derivative. Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
1-(4-Ethoxyphenyl)-3-(4-methylbenzenesulfonyl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used. Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(4-Ethoxyphenyl)-3-(4-methylbenzenesulfonyl)urea has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-ethoxyphenyl)-3-(4-methylbenzenesulfonyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. The pathways involved in its mechanism of action depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
1-(4-Ethoxyphenyl)-3-(4-methylbenzenesulfonyl)urea can be compared with similar compounds such as:
1-(4-Methoxyphenyl)-3-(4-methylbenzenesulfonyl)urea: This compound has a methoxy group instead of an ethoxy group, which may affect its reactivity and biological activity.
1-(4-Ethoxyphenyl)-3-(4-chlorobenzenesulfonyl)urea:
1-(4-Ethoxyphenyl)-3-(4-methylbenzenesulfonyl)thiourea: Replacing the oxygen in the urea group with sulfur can lead to different chemical and biological properties.
These comparisons highlight the uniqueness of 1-(4-ethoxyphenyl)-3-(4-methylbenzenesulfonyl)urea in terms of its specific functional groups and their influence on the compound’s overall behavior.
Properties
CAS No. |
24535-61-3 |
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Molecular Formula |
C16H18N2O4S |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
1-(4-ethoxyphenyl)-3-(4-methylphenyl)sulfonylurea |
InChI |
InChI=1S/C16H18N2O4S/c1-3-22-14-8-6-13(7-9-14)17-16(19)18-23(20,21)15-10-4-12(2)5-11-15/h4-11H,3H2,1-2H3,(H2,17,18,19) |
InChI Key |
SJUUIIOLCKBGFU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NS(=O)(=O)C2=CC=C(C=C2)C |
Origin of Product |
United States |
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